molecular formula C11H13IN4O4 B1582133 5-Iodotubercidin CAS No. 24386-93-4

5-Iodotubercidin

Cat. No. B1582133
CAS RN: 24386-93-4
M. Wt: 392.15 g/mol
InChI Key: WHSIXKUPQCKWBY-IOSLPCCCSA-N
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Description

5-Iodotubercidin (also known as NSC 113939 or 5-ITu) is a potent adenosine kinase inhibitor with an IC50 of 26 nM . It inhibits various kinases including nucleoside transporter, CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, and PKC . It is a nucleoside derivative containing a ribose derivative which is n-glycosylated to a pyrrolopyrimidine .


Synthesis Analysis

The synthesis of 5-Iodotubercidin involves radioiodination of tubercidin with 131 I using the chloramine-T method .


Molecular Structure Analysis

The molecular formula of 5-Iodotubercidin is C11H13IN4O4 . It belongs to the class of organic compounds known as pyrrolopyrimidine nucleosides and nucleotides . These are nucleoside derivatives containing a ribose derivative which is n-glycosylated to a pyrrolopyrimidine .


Chemical Reactions Analysis

5-Iodotubercidin is known to initiate glycogen synthesis in isolated hepatocytes by causing inactivation of phosphorylase and activation of glycogen synthase . It also inhibits CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, PKC, and Haspin .


Physical And Chemical Properties Analysis

The molecular weight of 5-Iodotubercidin is 392.15 . Its molecular formula is C11H13IN4O4 .

Scientific Research Applications

1. Targeting Mitotic Kinase Haspin

  • Summary of Application: 5-Iodotubercidin (5-iTU) is used as a chemical probe for the investigation of haspin activity. Haspin, a human mitotic kinase, is considered a promising target for various diseases including cancers .
  • Methods of Application: Integrated molecular dynamics (MD) of conventional MD, extended adaptive biasing force (eABF), random acceleration MD and well-tempered metadynamics were applied to investigate the thermodynamic and kinetic features of 5-iTU and three derivatives targeting haspin .
  • Results: The binding affinity of 5-iTU and haspin was highest in all wild type (WT) systems, relying on the strong halogen aromatic π interaction between 5-iTU and gatekeeper Phe605 .

1. Targeting Mitotic Kinase Haspin

  • Summary of Application: 5-Iodotubercidin (5-iTU) is used as a chemical probe for the investigation of haspin activity. Haspin, a human mitotic kinase, is considered a promising target for various diseases including cancers .
  • Methods of Application: Integrated molecular dynamics (MD) of conventional MD, extended adaptive biasing force (eABF), random acceleration MD and well-tempered metadynamics were applied to investigate the thermodynamic and kinetic features of 5-iTU and three derivatives targeting haspin .
  • Results: The binding affinity of 5-iTU and haspin was highest in all wild type (WT) systems, relying on the strong halogen aromatic π interaction between 5-iTU and gatekeeper Phe605 .

2. Anti-Cancer Potential

  • Summary of Application: 5-Iodotubercidin has been identified as a genotoxic drug with anti-cancer potential .
  • Methods of Application: The study involved screening panels of protein kinase inhibitors and protein phosphatase inhibitors .
  • Results: 5-Iodotubercidin was found to cause DNA damage, verified by induction of DNA breaks and nuclear foci positive for γH2AX and TopBP1, activation of Atm and Chk2, and S15 phosphorylation and up-regulation of p53 .

3. Inhibition of SARS-CoV-2 RNA Synthesis

  • Summary of Application: 5-Iodotubercidin has been found to inhibit SARS-CoV-2 RdRp, showing good antiviral activity against different genera of coronaviruses .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The RdRp inhibitory activity of 5-Iodotubercidin is closely related to its ability to inhibit adenosine kinase (ADK) .

4. Detection of Adenosine Kinase

  • Summary of Application: 5-Iodotubercidin is used as a prototype adenosine kinase (AK) inhibitor with potent anti-seizure activity in rodent epilepsy models .
  • Methods of Application: The chloramine-T method for radioiodination of tubercidin with 131 I was used to prepare no-carrier-added 5- [ 131 I]iodotubercidin (5- [ 131 I]IT) in a radiochemical yield of 61 ± 13% .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Inhibition of Adenosine Kinase

  • Summary of Application: 5-Iodotubercidin is a prototype adenosine kinase (AK) inhibitor with potent anti-seizure activity in rodent epilepsy models .
  • Methods of Application: The chloramine-T method for radioiodination of tubercidin with 131 I was used to prepare no-carrier-added 5- [ 131 I]iodotubercidin (5- [ 131 I]IT) in a radiochemical yield of 61 ± 13% .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Inhibition of SARS-CoV-2 RNA Synthesis

  • Summary of Application: 5-Iodotubercidin has been found to inhibit SARS-CoV-2 RdRp, showing good antiviral activity against different genera of coronaviruses .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The RdRp inhibitory activity of 5-Iodotubercidin is closely related to its ability to inhibit adenosine kinase (ADK) .

Safety And Hazards

5-Iodotubercidin is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIXKUPQCKWBY-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865150
Record name 5-Iodotubercidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodotubercidin

CAS RN

24386-93-4
Record name 5-Iodotubercidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24386-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodotubercidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024386934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-iodotubercidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Iodotubercidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
J Zhao, Q Liu, D Yi, Q Li, SS Guo, L Ma, Y Zhang… - Antiviral Research, 2022 - Elsevier
… On the other hand, we noticed that 5-Iodotubercidin has … 5-Iodotubercidin is related to the ADK inhibitory activity instead of acting directly on viral RdRp, which allows 5-Iodotubercidin to …
Number of citations: 15 www.sciencedirect.com
BG Ugarkar, JM DaRe, JJ Kopcho… - Journal of medicinal …, 2000 - ACS Publications
… The anticonvulsant effect observed with 5-iodotubercidin (1a) was in agreement with activity observed against bicuculline-induced seizures following local administration of the AKI into …
Number of citations: 150 pubs.acs.org
D Massillon, W Stalmans, G Van de Werve… - Biochemical …, 1994 - portlandpress.com
Addition of micromolar concentrations of the adenosine derivative 5-iodotubercidin (Itu) initiates glycogen synthesis in isolated hepatocytes by causing inactivation of phosphorylase …
Number of citations: 113 portlandpress.com
X Zhang, D Jia, H Liu, N Zhu, W Zhang, J Feng, J Yin… - PLoS …, 2013 - journals.plos.org
… Here we report the identification of 5-Iodotubercidin (Itu) as a p53 activator. Itu is being used as a general kinase inhibitor, especially adenosine kinase (ADK) due to its affinity for the …
Number of citations: 40 journals.plos.org
KI Kim, HB Jeong, H Ro, JH Lee, CD Kim… - … and biophysical research …, 2017 - Elsevier
… (ADK) inhibitor 5-iodotubercidin had prominent inhibitory potential on pigmentation in melanoma cells. In this study, we provide the evidence that 5-iodotubercidin inhibits pigmentation …
Number of citations: 9 www.sciencedirect.com
C Chen, MB Breslin, JJ Guidry, MS Lan - Journal of Biological Chemistry, 2019 - ASBMB
… platform was used and identified an inhibitor (5′-iodotubercidin, 5′-IT) of adenosine kinase (… In this study, for the first time we demonstrate that 5′-iodotubercidin (5′-IT) blockage of …
Number of citations: 15 www.jbc.org
B Zheng, X Chen, F Chen, X Liao, F Wang, Z Yang… - …, 2023 - karger.com
… 5-iodotubercidin and tried to illuminate the underlying mechanisms. Methods: We used 5-iodotubercidin … used as loss-of-function targets to evaluate 5-iodotubercidin treatment. Results: …
Number of citations: 4 karger.com
J Garcı́a-Villafranca, J Castro - Biochemical pharmacology, 2002 - Elsevier
… 5-Iodotubercidin (Itu) is a potent inhibitor of adenosine kinase [2], and therefore, it has been … Thus, in the present study, we examined in detail the effects of 5-iodotubercidin on the …
Number of citations: 13 www.sciencedirect.com
P Tokarz, M Wiśniewska, MM Kamiński… - Protein …, 2018 - Wiley Online Library
… jannaschii in complex with an inhibitor, 5‐iodotubercidin, d‐glucose, inorganic phosphate, … In addition, we demonstrate that 5‐iodotubercidin inhibits human ADPGK‐dependent T cell …
Number of citations: 7 onlinelibrary.wiley.com
C Chauhan, A Kraemer, S Knapp, M Windheim… - bioRxiv, 2023 - biorxiv.org
… 130/5-Iodotubercidin (5-ITu) display specific sensitization effects dependent on MK2-… 5-Iodotubercidin potentiates RIPK1-dependent cell death in the absence of MK2 activity. A. MK2-…
Number of citations: 1 www.biorxiv.org

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